3-ethynyl-N-[(quinolin-2-yl)methyl]aniline

Catalog No.
S14010139
CAS No.
M.F
C18H14N2
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline

Product Name

3-ethynyl-N-[(quinolin-2-yl)methyl]aniline

IUPAC Name

3-ethynyl-N-(quinolin-2-ylmethyl)aniline

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H14N2/c1-2-14-6-5-8-16(12-14)19-13-17-11-10-15-7-3-4-9-18(15)20-17/h1,3-12,19H,13H2

InChI Key

FQTOESNFTBPDLU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3C=C2

3-Ethynyl-N-[(quinolin-2-yl)methyl]aniline is a chemical compound characterized by its unique structure, which includes an ethynyl group attached to an aniline moiety that is further linked to a quinoline ring. The molecular formula for this compound is C18H14N2\text{C}_{18}\text{H}_{14}\text{N}_{2} and its CAS number is 1042639-35-9. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The ethynyl group can be oxidized to form carbonyl compounds. Common reagents for this process include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The quinoline ring can be reduced to yield dihydroquinoline derivatives, typically using hydrogen gas in the presence of palladium or platinum catalysts.
  • Substitution: The aniline moiety can engage in electrophilic aromatic substitution reactions, often facilitated by halogenating agents like bromine or chlorine in the presence of Lewis acids .

Research indicates that 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline exhibits notable biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The compound may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial effects. In cancer research, it may interfere with cell division or induce apoptosis in cancer cells, making it a candidate for further therapeutic exploration .

The synthesis of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline typically involves multi-step organic reactions. Key methods include:

  • Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Ethynyl Group Introduction: The ethynyl group is introduced via Sonogashira coupling reactions, which often utilize palladium catalysts.
  • Final Coupling with Aniline: The final step involves coupling the quinoline derivative with an aniline moiety, usually under conditions that promote nucleophilic attack on electrophilic centers .

3-Ethynyl-N-[(quinolin-2-yl)methyl]aniline has several applications:

  • Medicinal Chemistry: It serves as a precursor for developing new pharmaceuticals, particularly those targeting microbial infections and cancer.
  • Material Science: The compound may be utilized in the synthesis of novel materials due to its unique structural properties.
  • Dyes and Pigments: It can be employed in the production of dyes and pigments due to its chromophoric characteristics .

Studies on the interactions of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline with various biological targets are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, which could elucidate its mechanism of action as an antimicrobial and anticancer agent. Further research is necessary to fully characterize these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline:

  • 2-Phenylquinoline
    • Structure: Contains a phenyl group attached to the quinoline backbone.
    • Unique Feature: Lacks the ethynyl group, which limits its reactivity compared to 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline.
  • 4-Hydroxyquinoline
    • Structure: Features a hydroxyl group on the quinoline ring.
    • Unique Feature: Hydroxyl functionality provides different reactivity profiles and potential hydrogen bonding capabilities.
  • N-Methylaniline
    • Structure: An aniline derivative with a methyl substituent on the nitrogen atom.
    • Unique Feature: Does not possess the quinoline structure or ethynyl group, limiting its application scope compared to 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline .

Uniqueness

What distinguishes 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is its combination of an ethynyl group with both an aniline and a quinoline moiety. This unique combination enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and various research applications .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

258.115698455 g/mol

Monoisotopic Mass

258.115698455 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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